molecular formula C10H12N4O B13944450 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole CAS No. 132372-76-0

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole

Cat. No.: B13944450
CAS No.: 132372-76-0
M. Wt: 204.23 g/mol
InChI Key: WZNDMSQHCHVGFS-UHFFFAOYSA-N
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Description

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the tetrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole typically involves the reaction of 2-ethoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound. The reaction can be summarized as follows:

  • Dissolve 2-ethoxybenzyl chloride in DMF.
  • Add sodium azide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and extract the product using an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This property makes it a valuable scaffold in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-methoxyphenyl)methyl]-2H-tetrazole
  • 5-[(2-chlorophenyl)methyl]-2H-tetrazole
  • 5-[(2-fluorophenyl)methyl]-2H-tetrazole

Uniqueness

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.

Properties

CAS No.

132372-76-0

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole

InChI

InChI=1S/C10H12N4O/c1-2-15-9-6-4-3-5-8(9)7-10-11-13-14-12-10/h3-6H,2,7H2,1H3,(H,11,12,13,14)

InChI Key

WZNDMSQHCHVGFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC2=NNN=N2

Origin of Product

United States

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